5-(Difluoromethyl)furan-2-sulfonyl chloride
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Overview
Description
5-(Difluoromethyl)furan-2-sulfonyl chloride is an organosulfur compound with the molecular formula C₅H₃ClF₂O₃S It is characterized by the presence of a furan ring substituted with a difluoromethyl group and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto a furan ring. One common method includes the reaction of furan with difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include furanones and other oxidized derivatives.
Reduction: Products include tetrahydrofuran derivatives and other reduced forms.
Scientific Research Applications
5-(Difluoromethyl)furan-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)furan-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. The difluoromethyl group can stabilize intermediates and transition states, facilitating various chemical transformations. The furan ring provides a stable aromatic system that can undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)furan-2-sulfonyl chloride
- 5-(Chloromethyl)furan-2-sulfonyl chloride
- 5-(Bromomethyl)furan-2-sulfonyl chloride
Uniqueness
5-(Difluoromethyl)furan-2-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its trifluoromethyl and chloromethyl analogs. Additionally, the difluoromethyl group can enhance the stability and bioavailability of derivatives, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
5-(difluoromethyl)furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2O3S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOAXHSMTHHBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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